3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Overview
Description
The compound “3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . Each of these groups can confer different properties to the molecule, and their combination in one molecule can lead to interesting chemical behavior.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups it contains. For example, the triazole and oxadiazole rings are aromatic and might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor .Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole, specifically those containing 1,2,4-oxadiazole and 1,2,3-triazole rings, have been synthesized and found to exhibit strong antimicrobial activities. A study by Krolenko et al. (2016) investigated the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These compounds demonstrated significant effectiveness against various microbial strains, highlighting the potential of such structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anti-protozoal and Anti-cancer Properties
The exploration of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds extends beyond antimicrobial activity. Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones to investigate their in vitro anti-protozoal and cytotoxic activities. These compounds were found to exhibit varying degrees of effectiveness against protozoal pathogens and cancer cells, indicating their potential as templates for the development of new therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Catalytic Applications in Green Chemistry
Another fascinating application of compounds related to 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is in the field of catalysis. Bumagin et al. (2018) synthesized new substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and explored their use in preparing palladium(II) complexes. These complexes demonstrated high turnover numbers in C-C cross-coupling reactions under Green Chemistry conditions, underscoring the potential of these structures in sustainable catalytic processes (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-9-12-10(17-14-9)8-6-16(15-13-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRFCZOFHLCZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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